Paclitaxel Impurity F
Description
Formation During Paclitaxel (B517696) Production Processes
The manufacturing of paclitaxel, whether through direct extraction from natural sources or via semi-synthetic routes, involves a series of complex steps where impurities can be introduced or formed.
While paclitaxel is famously extracted from the bark of the Pacific yew, Taxus brevifolia, and other Taxus species, there is currently no direct evidence to suggest that Paclitaxel Impurity F is a naturally occurring taxane (B156437) in these plants. The profile of impurities typically found in natural extracts includes compounds such as Cephalomannine and other taxane analogues with different acyl groups at the C13 side chain. The presence of a hexanoyl group in a related compound, taxol C (N-hexanoyl paclitaxel), suggests that the enzymatic machinery in Taxus species could potentially utilize hexanoyl-CoA as a substrate during the final acylation step of biosynthesis, although this is not the primary pathway. However, the additional N-methylation characteristic of Impurity F is not a commonly reported natural modification in this context.
The semi-synthesis of paclitaxel, which is the predominant method for its commercial production, typically starts with the extraction of advanced intermediates like 10-Deacetylbaccatin III or Baccatin (B15129273) III from renewable Taxus sources, such as needles. The subsequent chemical attachment of the C13 side chain is a critical step where impurities can arise.
The semi-synthetic process involves several chemical transformations, including the protection of hydroxyl groups, esterification to attach the side chain, and subsequent deprotection. During these steps, various reagents and solvents are used, creating a chemical environment where side reactions can occur. The formation of this compound could hypothetically occur through a sequence of unintended reactions:
N-Debenzoylation: The initial loss of the benzoyl group from the paclitaxel side chain. This could potentially happen under certain pH conditions or in the presence of specific catalysts.
N-Acylation with a Hexanoyl Group: The subsequent attachment of a hexanoyl group. This would require a source of the hexanoyl moiety, such as hexanoic acid or its derivatives, which might be present as a contaminant or a reagent byproduct.
N-Methylation: The final addition of a methyl group to the nitrogen atom. Methylating agents or solvents could be the source of this modification.
While plausible, the simultaneous occurrence of these three distinct reactions to form a single impurity highlights the complexity of controlling the chemical synthesis of paclitaxel.
The specific reagents and catalysts employed in the semi-synthesis of paclitaxel play a crucial role in the impurity profile of the final product. For instance, the choice of protecting groups for the hydroxyl functions on the taxane core and the side chain, as well as the conditions for their removal, can influence the stability of the amide bond in the side chain.
Furthermore, the acylation step to introduce the benzoyl group is a key stage. If alternative acylating agents are present, even in trace amounts, they could compete with benzoyl chloride or other benzoylating agents, leading to the formation of impurities with different acyl groups. Similarly, the presence of alkylating agents could lead to N-alkylation. The exact conditions that favor the formation of the N-hexanoyl-N-methyl side chain of Impurity F are not well-documented in publicly available literature, suggesting they may be specific to particular proprietary manufacturing processes.
Biosynthetic Derivations and Intermediates
The biosynthesis of paclitaxel is a complex, multi-enzyme process that starts from the universal diterpenoid precursor, geranylgeranyl diphosphate. The formation of the paclitaxel core and the attachment of the C13 side chain involve a series of hydroxylations, acylations, and other modifications.
10-Deacetylbaccatin III and Baccatin III are key intermediates in the biosynthetic pathway of paclitaxel. frontiersin.org They represent the core taxane skeleton to which the C13 side chain is attached. The biosynthesis of the side chain itself is a separate pathway that ultimately converges with the taxane core.
The final step in the biosynthesis of paclitaxel is believed to be the N-benzoylation of N-debenzoyltaxol. nih.gov The enzyme responsible for this, a 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase, utilizes benzoyl-CoA as the acyl donor. nih.gov It has been suggested that the enzyme may not be exclusively specific to benzoyl-CoA and could potentially accept other acyl-CoA molecules. This enzymatic promiscuity could explain the natural occurrence of related taxanes with different N-acyl groups, such as taxol C which has an N-hexanoyl group. nih.gov
Therefore, it is conceivable that this compound could arise from a biosynthetic pathway where:
An N-debenzoyl-N-methyltaxol precursor is acylated with hexanoyl-CoA.
An N-debenzoyl-N-hexanoylpaclitaxel (taxol C) is subsequently methylated by a methyltransferase.
However, the existence and activity of an N-methyltransferase that acts on the paclitaxel side chain within Taxus species have not been definitively established. The following table summarizes the key intermediates in the context of paclitaxel biosynthesis.
| Compound Name | Role in Paclitaxel Biosynthesis |
| 10-Deacetylbaccatin III | A key precursor to Baccatin III and paclitaxel. frontiersin.org |
| Baccatin III | The immediate precursor to which the C13 side chain is attached. frontiersin.org |
| N-Debenzoyltaxol | The final intermediate before the attachment of the benzoyl group. nih.gov |
The following table outlines the chemical details of this compound.
| Characteristic | Value |
| Chemical Name | N-Debenzoyl-N-hexanoyl-N-methylpaclitaxel |
| Synonyms | This compound, N-Methylpaclitaxel C |
| CAS Number | 153083-53-5 |
| Molecular Formula | C47H59NO14 |
| Molecular Weight | 861.97 g/mol |
Properties
IUPAC Name |
[4,12-diacetyloxy-15-[3-[hexanoyl(methyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H59NO14/c1-9-10-13-22-34(52)48(8)36(29-18-14-11-15-19-29)37(53)43(56)60-31-24-47(57)41(61-42(55)30-20-16-12-17-21-30)39-45(7,32(51)23-33-46(39,25-58-33)62-28(4)50)40(54)38(59-27(3)49)35(26(31)2)44(47,5)6/h11-12,14-21,31-33,36-39,41,51,53,57H,9-10,13,22-25H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTMOSWWGSCCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N(C)C(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H59NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Origins and Formation Pathways of Paclitaxel Impurity F
Biosynthetic Derivations and Intermediates
Linkages to Supporting Metabolic Pathways (e.g., Phenylpropanoid Pathway)
The biosynthesis of the paclitaxel (B517696) core structure is a complex, multi-step process intrinsically linked to several primary metabolic pathways within Taxus species. wikipedia.orgnih.gov A crucial supporting pathway is the phenylpropanoid pathway, which is essential for creating the characteristic C-13 side chain of paclitaxel and its analogues, including Impurity F. nih.govnih.gov
The phenylpropanoid pathway begins with the aromatic amino acid L-phenylalanine. nih.govmdpi.com Through a series of enzymatic reactions, this pathway provides the essential precursors for the paclitaxel side chain. nih.govfrontiersin.org Specifically, phenylalanine is converted to the C6-C3 phenylpropanoid skeleton that, after further modification, is attached to the baccatin (B15129273) III core. nih.gov The enzyme phenylalanine aminomutase (PAM) plays a key role in converting α-phenylalanine to β-phenylalanine, a critical step for the side chain's construction. nih.gov
While the canonical biosynthesis leads to a benzoyl group on the side chain of paclitaxel, the formation of Paclitaxel Impurity F involves the incorporation of a hexanoyl group and subsequent N-methylation. This variation suggests a degree of enzymatic promiscuity or the presence of alternative acyltransferases within the Taxus metabolic network that can utilize different acyl-CoA donors. The fundamental reliance on the phenylpropanoid pathway for the phenylalanine-derived portion of the side chain remains a critical linkage, even as downstream modifications lead to the formation of this specific impurity. nih.govfrontiersin.org
Degradation and Stability-Induced Formation Mechanisms
Paclitaxel is a chemically labile molecule susceptible to degradation under various conditions, leading to the formation of numerous impurities. researchgate.netresearchgate.net The formation of this compound is not typically cited as a direct, primary degradation product but understanding the degradation pathways of the parent compound is essential for quality control and impurity profiling.
Hydrolytic Degradation Pathways
Hydrolysis is a major degradation route for paclitaxel due to its numerous ester functional groups. nih.govnih.gov The rate and products of hydrolysis are highly dependent on the pH of the solution. researchgate.netnih.gov
Under acidic conditions (pH 1-5), paclitaxel undergoes degradation through several mechanisms. nih.gov Key pathways include the cleavage of the C-13 ester side chain, hydrolysis of the C-10 acetyl group, and acid-catalyzed cleavage of the strained oxetane (B1205548) ring. nih.govjst.go.jp Forced degradation studies have shown that exposing paclitaxel to acidic environments results in a distinct profile of impurities. longdom.orgnih.gov While epimerization at the C-7 position is not significant under acidic conditions, the formation of other degradation products is prominent. researchgate.netnih.gov
| Degradation Product | Formation Pathway | Reference |
|---|---|---|
| Baccatin III | Cleavage of the C-13 side chain | nih.govnih.gov |
| 10-Deacetylpaclitaxel | Hydrolysis of the C-10 acetyl group | nih.gov |
| 7-Epipaclitaxel | Minor product under some acidic conditions | nih.gov |
| Ethyl ester side chain | Side chain cleavage and reaction with ethanol (B145695) (if present) | nih.gov |
Paclitaxel is notably unstable in neutral to basic aqueous solutions. researchgate.netnih.gov Two primary degradation reactions occur under these conditions: base-catalyzed epimerization at the C-7 position to form 7-epipaclitaxel, and hydrolysis of the ester linkages. researchgate.netnih.gov 7-epipaclitaxel is often the principal degradation product and is thermodynamically more stable. acs.org Following epimerization, the main hydrolytic event is the cleavage of the C-13 side chain. researchgate.netnih.gov Further hydrolysis can occur at the C-2, C-4, and C-10 ester groups. nih.gov Studies show that around 60% of the drug can degrade when heated in a 0.1N NaOH solution. longdom.org
| Degradation Product | Formation Pathway | Reference |
|---|---|---|
| 7-Epipaclitaxel | Base-catalyzed epimerization at C-7 | nih.govacs.org |
| Baccatin III | Cleavage of the C-13 side chain | nih.gov |
| 10-Deacetylpaclitaxel | Hydrolysis of the C-10 acetyl group | nih.gov |
| 7-epi-10-deacetylpaclitaxel | Epimerization and hydrolysis | nih.gov |
| N-benzoyl-(2R,3S)-3-phenylisoserine | Cleavage of the C-13 side chain | nih.gov |
Oxidative Degradation Processes
Paclitaxel is also susceptible to oxidative degradation. Studies involving forced degradation with hydrogen peroxide have identified specific impurities. nih.govresearchgate.net The primary product formed under oxidative stress is often 10-deacetylpaclitaxel. nih.govresearchgate.net Other research has noted the formation of N-oxide forms of taxane (B156437) derivatives upon heating, indicating another potential oxidative pathway. jst.go.jp The generation of reactive oxygen species (ROS) has been observed in cells treated with paclitaxel, which could contribute to its degradation in biological systems. researchgate.net
Photodegradation Mechanisms and Process Control
Exposure to light, particularly UV radiation, can induce the degradation of paclitaxel. nih.govresearchgate.net Photodegradation can lead to a complex mixture of impurities. Key products identified after intense light exposure include 7-epipaclitaxel, baccatin III, and various paclitaxel isomers, including one with a C3-C11 bridge. nih.govresearchgate.netlktlabs.com The photosensitivity of paclitaxel necessitates strict process controls during manufacturing, formulation, and storage. nih.gov To prevent the formation of photo-impurities, paclitaxel and its solutions must be protected from light.
Thermal Degradation Profiles
The thermal stability of paclitaxel is a critical factor in its manufacturing and storage, as elevated temperatures can lead to the formation of various degradation products, including this compound (7-epipaclitaxel). Forced degradation studies conducted under high-temperature conditions have identified 7-epipaclitaxel as one of the primary impurities formed. researchgate.netnih.gov
These findings underscore that thermal stress is a direct pathway to the formation of this compound. The process involves the degradation of the parent paclitaxel molecule, leading to epimerization at the C-7 position.
Table 1: Impurities Generated from Paclitaxel under Thermal Stress
| Stress Condition | Generated Impurities | Reference |
| High Temperature | 7-epipaclitaxel (Impurity F), Baccatin III, Ethyl ester side chain, 10-deacetylpaclitaxel | researchgate.netnih.gov |
| 25°C - 43°C (in albumin-bound formulation) | 7-Epitaxol (Impurity F) | nih.govnih.gov |
Epimerization Phenomena in Related Taxane Structures
This compound, or 7-epipaclitaxel, is the C-7 epimer of paclitaxel. Its formation is a well-documented phenomenon in taxane chemistry, primarily occurring under basic conditions. nih.govresearchgate.netnih.gov The complex structure of paclitaxel and related taxanes includes a chiral center at the 7-position that is susceptible to epimerization. nih.gov This process is understood to proceed through a retro-aldol/aldol reaction mechanism. nih.govresearchgate.net
The epimerization is notably base-catalyzed, with no evidence of acid catalysis observed. nih.gov The reaction involves a rapid deprotonation/protonation of the hydroxyl group at the C-7 position, followed by a structural rearrangement that forms the epimer. nih.gov Studies have investigated this phenomenon in various taxane structures, including paclitaxel, 10-deacetyltaxol, and baccatin III. nih.gov
Research has shown that the removal of the acetyl group at the C-10 position can increase the rate of epimerization in basic aqueous solutions. nih.gov The equilibrium between paclitaxel and its 7-epimer has been studied, revealing a small free energy change between the two forms. nih.gov In one investigation, treating 10-deacetylbaccatin III with potassium carbonate in methanol (B129727) led to the initial hydrolysis followed by gradual epimerization, eventually forming a mixture of the 7β (original) and 7α (epi) epimers in a ratio of approximately 2.2:1. researchgate.net
Table 2: Epimerization Ratios in Taxane Structures under Basic Conditions
| Compound | Condition | Epimer Ratio (7β : 7α) | Reference |
| 10-deacetylbaccatin III | K2CO3 in Methanol | ~ 2.2 : 1 | researchgate.net |
| 7-epi-10-deacetylpaclitaxel | DBU in Toluene | ~ 1 : 7 (7β : 7α) | researchgate.net |
| Paclitaxel | DBU in Toluene | ~ 1 : 2 (7β : 7α) | researchgate.net |
Storage-Related Impurity Accumulation
The accumulation of this compound is a significant concern during the storage of paclitaxel drug substances and products. The stability of paclitaxel is influenced by several factors, including storage temperature, drug concentration, and the type of container used. nih.govresearchgate.net The 7-epimer is recognized as a principal degradation product that can form over time. google.com
Studies on the stability of paclitaxel infusions have shown that storage at lower temperatures (2-8°C) results in a longer shelf-life compared to room temperature (25°C). nih.govresearchgate.net Precipitation of the drug is often the limiting factor for stability, particularly at higher concentrations. nih.govresearchgate.netnih.gov However, even in solutions that remain physically stable, chemical degradation leading to the formation of impurities like the 7-epimer can occur.
For instance, the physical and chemical stability of 0.3 mg/mL paclitaxel infusions in 5% glucose was found to be 20 days at 2-8°C in glass containers, but only 7 days at 25°C. nih.gov For a higher concentration of 1.2 mg/mL in the same diluent and container, stability at 2-8°C was 10 days. researchgate.net These findings highlight that prolonged storage, especially at ambient temperatures, can facilitate the degradation pathways, including epimerization, that lead to the accumulation of Impurity F. Therefore, proper storage conditions, typically refrigerated and protected from light, are essential to minimize the formation of this and other impurities. sigmaaldrich.compfizermedical.com
Table 3: Stability of Paclitaxel Infusions under Various Storage Conditions
| Concentration | Diluent | Container | Storage Temperature | Stability Duration | Reference |
| 0.3 mg/mL | 5% Glucose | Glass | 2-8°C | 20 days | nih.gov |
| 0.3 mg/mL | 5% Glucose | Glass | 25°C | 7 days | nih.gov |
| 0.3 mg/mL | 0.9% NaCl | Polyolefin | 2-8°C | 13 days | nih.gov |
| 1.2 mg/mL | 5% Glucose | Glass | 2-8°C | 10 days | researchgate.net |
| 1.2 mg/mL | 0.9% NaCl | Glass | 2-8°C | 8 days | researchgate.net |
| 1.2 mg/mL | 0.9% NaCl | Glass | 25°C | 5 days | researchgate.net |
Analytical Methodologies for Impurity Profiling and Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry. These methods provide the high resolving power necessary to separate structurally similar impurities from the API and from each other. For Paclitaxel (B517696) and its impurities, liquid chromatography is the most prevalent and effective approach.
High-Performance Liquid Chromatography (HPLC) is a widely established and indispensable tool for the analysis of Paclitaxel and its related substances in both bulk drug material and finished pharmaceutical products. nih.govderpharmachemica.comresearchgate.netnih.gov Its versatility and reliability have led to its adoption in numerous pharmacopoeial and in-house quality control methods for assessing the purity of Paclitaxel. nih.gov
The most common mode of HPLC used for the analysis of Paclitaxel and its impurities is Reverse-Phase HPLC (RP-HPLC). derpharmachemica.comsigmaaldrich.comrroij.comijprajournal.com This technique typically employs a non-polar stationary phase, most frequently a C18 column, and a polar mobile phase. The separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases.
Mobile phases are generally composed of a mixture of acetonitrile and water or an aqueous buffer. derpharmachemica.comsigmaaldrich.comrroij.com The composition can be delivered in an isocratic mode (constant composition) or a gradient mode (composition varies over time) to achieve optimal separation of all relevant impurities from the main Paclitaxel peak. Gradient elution is often preferred for complex impurity profiles, allowing for the separation of both early and late-eluting compounds within a single analytical run. nih.gov
Table 1: Examples of Reverse-Phase HPLC Conditions for Paclitaxel Impurity Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Agilent Eclipse XDB-C18 (150x4.6 mm, 3.5 µm) nih.gov | Ascentis Express F5 (15 cm x 4.6 mm, 5 µm) sigmaaldrich.com | Symmetry C18 (4.6 x 250 mm, 5 µm) ijprajournal.com |
| Mobile Phase | Acetonitrile and Water (Gradient) nih.gov | Water and Acetonitrile (60:40) sigmaaldrich.com | Acetonitrile and Methanol (B129727) (60:40) ijprajournal.com |
| Flow Rate | 1.2 mL/min nih.gov | 1.5 mL/min sigmaaldrich.com | 1.5 mL/min ijprajournal.com |
| Column Temperature | 40°C nih.gov | 30°C sigmaaldrich.com | Ambient ijprajournal.com |
| Detection | UV at 227 nm nih.gov | UV at 227 nm sigmaaldrich.com | UV at 227 nm ijprajournal.com |
Ultraviolet (UV) detection is the most common detection strategy for the HPLC analysis of Paclitaxel and its impurities due to its simplicity, robustness, and the presence of a chromophore in the molecular structure of these compounds. researchgate.netsigmaaldrich.comnih.govconicet.gov.ar The selection of an appropriate wavelength is crucial for achieving adequate sensitivity for all relevant impurities. The UV spectrum of Paclitaxel shows a maximum absorption at approximately 227-230 nm. derpharmachemica.compharmascholars.comijpsonline.com Consequently, detection is most frequently performed at 227 nm or 230 nm to ensure sensitive detection of both Paclitaxel and related substances like Impurity F. nih.govderpharmachemica.comsigmaaldrich.comnih.gov
To ensure that an analytical method is suitable for its intended purpose, it must be thoroughly validated according to guidelines established by bodies such as the International Council for Harmonisation (ICH). nih.govijprajournal.comconicet.gov.ar
Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. conicet.gov.ar This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. nih.govrroij.com The analytical method must be able to separate Impurity F from Paclitaxel and all other generated degradation products.
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The method's linearity is determined by analyzing a series of solutions with known concentrations of the impurity.
Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov Precision is reported as the relative standard deviation (RSD).
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the impurity standard is added (spiked) into a sample matrix and the percentage of the impurity recovered is calculated. nih.govijprajournal.com
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov Parameters that may be varied include mobile phase composition, pH, flow rate, and column temperature. ijprajournal.com
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. derpharmachemica.comrroij.comijprajournal.comconicet.gov.ar
Table 2: Example Validation Parameters for HPLC Methods Quantifying Paclitaxel and Related Substances
| Parameter | Finding 1 | Finding 2 | Finding 3 |
|---|---|---|---|
| Linearity Range | 0.1-100 µg/ml rroij.com | 0.005 – 50.0 µg/mL conicet.gov.ar | 2-20 µg/ml ijpsonline.com |
| Correlation Coefficient (r²) | 0.999 rroij.com | 0.9967 conicet.gov.ar | 0.9981 ijpsonline.com |
| Accuracy (% Recovery) | 95.24% to 100.00% nih.gov | 98.9% to 102.0% researchgate.net | 98.58% to 99.33% ijprajournal.com |
| Precision (%RSD) | <6.0% nih.gov | <2% researchgate.net | Low %RSD values reported ijprajournal.com |
| LOD | 0.026 µg/ml rroij.com | 0.001 µg/mL conicet.gov.ar | 1.57 µg/ml ijprajournal.com |
| LOQ | 0.085 µg/ml rroij.com | 0.005 µg/mL conicet.gov.ar | 4.76 µg/ml ijprajournal.com |
While analyzing the bulk drug substance may be straightforward, quantifying impurities in complex pharmaceutical formulations like intravenous emulsions presents significant challenges. nih.gov These formulations contain multiple excipients such as plant oils, emulsifiers (e.g., Cremophor EL), and co-emulsifiers that can interfere with the chromatographic analysis. nih.govresearchgate.net
A critical step is the sample preparation, which must effectively extract Paclitaxel and Impurity F from the emulsion matrix while removing interfering excipients. nih.gov A multi-step procedure is often required. For instance, one developed method involves first breaking the emulsion by adding anhydrous sodium sulphate. nih.gov This is followed by a liquid-liquid extraction step using a solvent like ethyl ether to separate the drug and its impurities from the aqueous and oily phases. The organic extract is then evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for injection into the HPLC system. nih.gov Such methods must be carefully developed and validated to ensure a high and reproducible recovery of the analytes.
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically less than 2.5 µm), UHPLC systems can operate at higher pressures to deliver faster separations with improved resolution and sensitivity. thermofisher.cn
For the analysis of Paclitaxel and its impurities, UHPLC can dramatically reduce analysis time. Methods that take over an hour using traditional HPLC can be shortened to under ten minutes with UHPLC, significantly increasing sample throughput in a quality control environment. thermofisher.cn One study demonstrated a baseline separation of Paclitaxel and its key related compounds in under 6 minutes, a substantial improvement over the 70-minute run time specified in some pharmacopoeial HPLC methods. thermofisher.cn Furthermore, techniques like UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) can be powerful tools for impurity profiling, providing not only quantitative data but also structural information for the characterization of unknown impurities. nih.govresearchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC)
Integration with Charged Aerosol Detection (CAD) for Universal Response
High-Performance Liquid Chromatography (HPLC) coupled with Charged Aerosol Detection (CAD) offers a powerful tool for the analysis of Paclitaxel and its impurities. Unlike UV detection, which relies on the presence of a chromophore in the analyte, CAD is a mass-based detection method that provides a near-universal response for all non-volatile and many semi-volatile analytes. This characteristic is particularly advantageous in impurity profiling, where reference standards for every impurity may not be available.
The principle of CAD involves the nebulization of the HPLC eluent into fine droplets, followed by the evaporation of the mobile phase to leave behind analyte particles. These particles are then charged by a stream of ionized nitrogen gas and detected by an electrometer. The resulting signal is proportional to the mass of the analyte, largely independent of its chemical structure. This allows for a more accurate estimation of the quantity of unknown impurities relative to the active pharmaceutical ingredient (API).
Application of Inverse Gradient Workflows for Enhanced Quantitation Accuracy
While CAD provides a universal response, its sensitivity can be influenced by the composition of the mobile phase. In gradient elution HPLC, where the solvent composition changes during the analytical run, the detector response can vary. To mitigate this effect and enhance the accuracy of quantification, an inverse gradient workflow is employed.
This technique involves the use of a second pump to deliver a gradient that is the inverse of the analytical gradient, post-column. The two gradients are mixed before entering the CAD, resulting in a constant mobile phase composition reaching the detector. This ensures a uniform response for all analytes, regardless of their retention time, leading to more accurate and unbiased quantification of impurities like Paclitaxel Impurity F.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the impurity profiling of drugs. researchgate.net The separation in CE is based on the differential migration of charged species in an electric field within a narrow capillary filled with an electrolyte. nih.gov Its high efficiency, short analysis time, and low consumption of sample and reagents make it an attractive alternative or complementary technique to HPLC. nih.gov
Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be utilized for the separation of closely related impurities from the main drug substance. The separation is driven by differences in the charge-to-size ratio of the analytes. While CE is a powerful tool for impurity profiling in the pharmaceutical industry, specific applications detailing the separation of this compound were not found in the reviewed literature. However, the principles of the technique suggest its potential applicability for this purpose.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique that can be used for the qualitative and semi-quantitative analysis of drug impurities. In the context of Paclitaxel, TLC has been employed for the analysis of related substances in plant extracts and to assess the purity of the compound. researchgate.netdergipark.org.tr
The separation is achieved on a plate coated with a thin layer of adsorbent material, such as silica gel. The sample is spotted on the plate, which is then developed in a chamber containing a suitable mobile phase. For the analysis of Paclitaxel, a mobile phase consisting of a mixture of chloroform and methanol has been used. researchgate.net After development, the separated spots can be visualized under UV light or by spraying with a suitable reagent, such as vanillin-sulfuric acid. researchgate.net While specific reports on the use of TLC for the identification of this compound are not detailed, the technique is a valuable tool for rapid screening and monitoring of impurities in Paclitaxel samples.
Spectroscopic and Hyphenated Techniques for Structural Elucidation
The definitive identification of an impurity requires the elucidation of its chemical structure. Spectroscopic techniques, particularly when hyphenated with chromatographic methods, play a pivotal role in this process.
Mass Spectrometry (MS) and Tandem MS (MS/MS)
Mass Spectrometry (MS) is an indispensable tool for the structural characterization of drug impurities. When coupled with a separation technique like liquid chromatography (LC-MS), it provides molecular weight information for the separated components. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been effectively used for the impurity profiling of Paclitaxel. nih.gov
Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for differentiating between isomers and for elucidating the specific structural modifications present in an impurity compared to the parent drug molecule.
Fragmentation Pattern Analysis for Impurity Identification
The analysis of fragmentation patterns generated in an MS/MS experiment is key to identifying the structure of an unknown impurity. The fragmentation of Paclitaxel has been studied, and characteristic product ions have been identified that correspond to specific parts of the molecule, such as the side chain and the taxane (B156437) core. indexcopernicus.com
For instance, diagnostic product ions at m/z 286, 268, and 240 are indicative of the Paclitaxel side chain. indexcopernicus.com By comparing the fragmentation pattern of an impurity like this compound to that of Paclitaxel, it is possible to deduce the location of the structural modification. If the impurity shows the same side chain fragments but a different molecular weight, the modification is likely on the taxane core. Conversely, alterations in the side chain fragments would point to a modification in that part of the molecule. This comparative analysis is a powerful strategy for the structural elucidation of impurities. indexcopernicus.com
LC-MS and UPLC-MS/MS for Comprehensive Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance counterpart, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are powerful and indispensable tools for the impurity profiling of Paclitaxel. nih.govnih.gov These techniques combine the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, enabling the detection, identification, and quantification of impurities, even at trace levels. sigmaaldrich.com
A systematic strategy based on LC-MS profiling allows for the rapid elucidation of degradation products and process-related impurities. nih.gov This approach integrates analytical HPLC, UV detection, and full-scan mass spectrometry to create a comprehensive database of impurities, including information on their molecular structures, chromatographic behavior, and molecular mass. nih.gov UPLC-MS/MS methods have been specifically developed to analyze the impurity profiles of Paclitaxel and its injection formulations, providing detailed fragmentation patterns for both the active pharmaceutical ingredient (API) and its related impurities. nih.gov
The use of a narrowbore Pentafluorophenyl (PFP) HPLC column with LC-MS is particularly effective for separating Paclitaxel from its numerous related taxanes. sigmaaldrich.com To make the analysis more amenable to MS detection, methods have been modified by incorporating a volatile buffer, such as ammonium acetate, into the mobile phase to promote stable ionization. sigmaaldrich.comindexcopernicus.com This allows for the generation of reliable mass spectra, typically showing the sodium adduct [M+Na]+ as the predominant response for the analytes. sigmaaldrich.com The sensitivity of these methods is crucial, as many impurities must be identified and investigated at very low levels. sigmaaldrich.com LC-MS/MS methods have demonstrated high specificity by monitoring only the ions derived from the analytes of interest, with lower limits of detection for Paclitaxel reported to be as low as 10 pg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H (proton) and 13C (carbon-13) NMR, is a primary technique for the definitive structural elucidation of Paclitaxel and its impurities. jst.go.jp While LC-MS provides critical information on molecular weight and fragmentation, NMR offers unparalleled detail regarding the specific arrangement of atoms within a molecule, confirming the precise structure of an unknown impurity.
Solid-state NMR (SSNMR) has been utilized to establish the three-dimensional structure of Paclitaxel polymorphs, demonstrating the power of this technique in characterizing complex molecular arrangements. rsc.org By combining experimental data with computational models, researchers can determine the conformation of the molecule, including the baccatin (B15129273) III core and the C13 phenylisoserine sidechain. rsc.orgresearchgate.net
For uncharacterized impurities, NMR is often used in conjunction with other techniques. After an impurity is isolated, typically via preparative HPLC, its structure can be elucidated using a combination of MS and NMR. jst.go.jp This approach has been successfully applied to identify various degradants of taxane derivatives, providing clear structural information that is crucial for understanding degradation pathways. jst.go.jp The use of quantitative NMR (qNMR) has also been explored for determining the relative response factors of impurities, offering a reasonably accurate and simple alternative to traditional HPLC-based methods. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation
Fourier-Transform Infrared (FT-IR) spectroscopy serves as a valuable complementary technique for the structural confirmation of Paclitaxel and its related impurities. globalresearchonline.netnih.gov FT-IR analysis identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds. globalresearchonline.netjocpr.com
The FT-IR spectrum of a compound provides a unique "fingerprint," which can be used for identification by comparing it to the spectrum of a known reference standard. globalresearchonline.net In the context of Paclitaxel impurity analysis, FT-IR is used to confirm that the core functional groups of the Paclitaxel structure remain intact or have been altered in a specific way. For instance, studies have used FT-IR to verify the chemical bonds in pure Paclitaxel and compare them to various formulations, ensuring that no molecular interactions have occurred that would alter the drug's fundamental chemical structure. globalresearchonline.net
FT-IR has also been employed to study the interaction of Paclitaxel with other molecules, such as lipid bilayers. nih.gov By observing changes in the stretching frequencies of specific bonds, such as methylene and carbonyl groups, researchers can ascertain how Paclitaxel or its impurities are oriented and interacting within a given matrix. nih.gov This information is vital for understanding the behavior of the API and its impurities in different environments.
Impurity Profiling Strategies
A robust impurity profiling strategy is essential for ensuring the quality and safety of Paclitaxel. This involves a multi-faceted approach that includes stress testing to identify potential degradants, developing sensitive analytical methods for their detection, and establishing accurate means of quantification.
Comprehensive Forced Degradation Studies for Degradant Identification and Pathway Elucidation
Forced degradation, or stress testing, is a cornerstone of impurity profiling. It involves subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation. nih.govnih.govnih.gov The primary goals of these studies are to identify potential degradation products that could form during storage and to elucidate the degradation pathways of the molecule. nih.govjst.go.jp This information is critical for developing stability-indicating analytical methods and for understanding the intrinsic stability of the drug. jst.go.jp
For Paclitaxel, forced degradation studies have been conducted under a variety of conditions, leading to the identification of numerous degradation products. nih.gov The results of these studies are summarized in the table below.
| Stress Condition | Major Degradation Products Identified |
| Acidic Hydrolysis | 10-Deacetylpaclitaxel, 7-Epipaclitaxel, Baccatin III, 7-epi-Baccatin III, Ethyl ester side chain, Oxetane (B1205548) ring opened product. nih.govnih.gov |
| Basic Hydrolysis | 7-epi-10-Deacetylpaclitaxel, 7-Epipaclitaxel, Baccatin III, 10-Deacetylpaclitaxel, N-benzoyl-(2R,3S)-3-phenylisoserine, Paclitaxel sidechain methyl ester. nih.govnih.govnih.gov |
| Oxidative (H₂O₂) | 10-Deacetylpaclitaxel. nih.govnih.gov |
| Thermal | 7-Epipaclitaxel, Baccatin III, Ethyl ester side chain, 10-Deacetylpaclitaxel. nih.govnih.gov |
| Photolytic (Light) | Paclitaxel isomer (C3-C11 bridge), 7-epi-10-Deacetylpaclitaxel, 7-Epipaclitaxel, Baccatin III, Ethyl ester side chain. nih.govnih.gov |
These studies reveal that Paclitaxel is susceptible to degradation through several pathways, including epimerization at the C-7 position, hydrolysis of its ester groups (particularly at C-10 and the C-13 side chain), and rearrangement of its core structure under photolytic stress. nih.govnih.govnih.govresearchgate.net
Detection and Quantification of Trace-Level Impurities
The detection and quantification of impurities at trace levels are mandated by regulatory guidelines to ensure product safety. chromatographytoday.com Highly sensitive analytical methods are required to meet these stringent requirements. chromatographytoday.com For Paclitaxel, various RP-HPLC and UPLC methods have been developed and validated for this purpose.
A validated RP-HPLC method using a C18 column and a mobile phase of acetonitrile and phosphate buffer has demonstrated a limit of detection (LOD) of 2 µg/ml and a limit of quantification (LOQ) of 10 µg/ml. longdom.orglongdom.org Another study reported an even lower LOD and LOQ of 1.57 µg/ml and 4.76 µg/ml, respectively, highlighting the sensitivity of modern HPLC methods. ijprajournal.com For bioanalytical applications, LC-MS/MS methods have achieved remarkable sensitivity, with a reported dynamic range for Paclitaxel in human serum starting from 0.1 ng/mL. fishersci.com
The challenge in quantifying trace impurities often lies in the lack of commercially available reference standards and the potential for varying detector responses between the API and the impurities. chromatographytoday.com Techniques like UHPLC combined with Charged Aerosol Detection (CAD) are employed to overcome these challenges. chromatographytoday.comthermofisher.com CAD provides a more uniform response for non-volatile analytes, irrespective of their chemical structure, which allows for the quantification of unknown impurities using the API as a single calibrant. thermofisher.com
Determination of Relative Response Factors for Uncharacterized Impurities
For accurate quantification of impurities for which no reference standard is available, the determination of the Relative Response Factor (RRF) is essential. nih.govpharmaguideline.com The RRF corrects for differences in detector response between an impurity and the API. veeprho.com It is defined as the ratio of the response of the impurity to the response of the API under identical chromatographic conditions. pharmaguideline.com
An empirical approach has been developed to calculate RRFs for Paclitaxel impurities using an HPLC system equipped with both a UV detector and a Charged Aerosol Detector (CAD). nih.gov The peak response from the CAD is largely independent of the analyte's structure, allowing it to be used as a reference for the concentration, while the UV detector provides the specific response for the impurity and the API. researchgate.netnih.gov This tandem detector approach eliminates the need to isolate every impurity, which is often a resource-intensive process. nih.govsyngeneintl.com
The RRF is calculated using the following formula: RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)
Once established, the RRF can be used to accurately calculate the concentration of the impurity in a sample using the following equation: veeprho.com% Impurity = (Area of Impurity / Area of API) x (1 / RRF) x 100
This methodology is crucial for achieving accurate mass balance studies and for ensuring that impurities are reported at their true levels, in accordance with ICH guidelines. researchgate.netpharmaguideline.com
Development of Stability-Indicating Analytical Methods
The development of stability-indicating analytical methods is a critical component in the pharmaceutical industry to ensure the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) like Paclitaxel. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the API, free from interference from its degradation products, process impurities, or excipients. The primary goal of these methods is to provide a clear picture of the drug's stability under various environmental conditions, which is essential for determining storage conditions and shelf-life.
For Paclitaxel, High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most prevalent technique for developing stability-indicating assays. derpharmachemica.comlongdom.org These methods are designed to separate Paclitaxel from a host of related substances, including potential degradation products and process-related impurities like this compound.
The development process typically begins with subjecting Paclitaxel to forced degradation or stress studies, as mandated by the International Conference on Harmonization (ICH) guidelines. longdom.org These studies involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation. rroij.com The resulting mixture of the intact drug and its degradation products is then used to develop and validate a chromatographic method that can resolve all components, demonstrating specificity.
One such study developed a simple, selective, and precise stability-indicating RP-HPLC method to analyze Paclitaxel and its degradation products. The chromatographic separation was achieved on an Agilent ZORBAX Eclipse Plus C18 column. The method demonstrated good separation of Paclitaxel from the peaks of its degradants generated under various stress conditions.
Another comprehensive study utilized Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to profile the impurities and degradation products of Paclitaxel. nih.gov This advanced technique not only separates the impurities but also provides structural information, aiding in their identification. The study characterized a total of 10 impurities, which were formed under different stress conditions like acid and base hydrolysis, oxidation, heat, and light exposure. nih.gov
Forced Degradation Studies
Forced degradation studies are fundamental to developing a stability-indicating method. They help identify likely degradation products that may appear in the drug product during its shelf life and establish the degradation pathways.
In a typical study, Paclitaxel was subjected to the following stress conditions:
Acid Hydrolysis: Treatment with 0.1N HCl at 80°C for 30 minutes. rroij.com
Alkaline Hydrolysis: Treatment with 0.1N NaOH at 80°C for 30 minutes, which often results in significant degradation. rroij.com
Oxidative Degradation: Exposure to 3% hydrogen peroxide (H₂O₂) at 80°C for 30 minutes. rroij.com
Thermal Degradation: Exposing the solid drug to dry heat at 80°C for 8 hours. rroij.com
Photolytic Degradation: Exposing the drug to UV light (320–400 nm) for 8 hours. rroij.com
The results from these studies indicate that Paclitaxel is susceptible to degradation under hydrolytic (especially alkaline) and oxidative conditions. nih.gov For instance, under basic conditions, identified degradation products included Baccatin III, 10-deacetylpaclitaxel, and 7-epipaclitaxel. nih.gov Acidic conditions primarily led to the formation of 10-deacetylpaclitaxel and an oxetane ring-opened product. nih.gov
The table below summarizes the conditions and outcomes of a representative forced degradation study for Paclitaxel.
| Stress Condition | Treatment | Major Degradation Products Identified |
|---|---|---|
| Acid Hydrolysis | 0.1N HCl at 80°C | 10-deacetylpaclitaxel, Oxetane ring-opened product nih.gov |
| Base Hydrolysis | 0.1N NaOH at 80°C | Baccatin III, Paclitaxel sidechain methyl ester, 10-deacetylpaclitaxel, 7-epipaclitaxel nih.gov |
| Oxidation | Hydrogen Peroxide | 10-deacetylpaclitaxel nih.gov |
| Photolysis | High-Intensity Light | Isomer with a C3-C11 bridge nih.gov |
| Thermal | 65°C for 2 hours | Various unspecified degradation products thermofisher.com |
Method Validation
Once a suitable chromatographic method is developed that can separate the parent drug from its impurities and degradants, it must be validated according to ICH guidelines. Validation ensures that the method is reliable for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main drug peak from all degradation and impurity peaks.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For example, a validated HPLC method for Paclitaxel showed linearity over a concentration range of 0.1-100 μg/ml with a correlation coefficient (r²) of 0.999. rroij.com
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, with one method showing recovery between 99.50% and 100.73%. rroij.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. One method determined the LOD and LOQ for Paclitaxel to be 0.026 μg/ml and 0.085 μg/ml. rroij.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following table provides an example of the chromatographic conditions for a validated stability-indicating RP-HPLC method for Paclitaxel analysis.
| Parameter | Condition |
|---|---|
| Column | C18 LiChrospher® 100 (250x4.6mm, 5 μm) rroij.com |
| Mobile Phase | Acetonitrile: Water (60:40 v/v) rroij.com |
| Flow Rate | 1.0 mL/min rroij.com |
| Detection Wavelength | 227 nm rroij.com |
| Injection Volume | 20 μL rroij.com |
| Retention Time of Paclitaxel | ~7.5 minutes rroij.com |
These validated stability-indicating methods are crucial for the routine quality control of Paclitaxel, ensuring that any impurities, including this compound, are effectively monitored and controlled within acceptable limits throughout the drug product's lifecycle.
Impact on Paclitaxel Drug Substance Quality and Pharmaceutical Manufacturing
Effects on Pharmacological Profiles of Co-Administered Paclitaxel (B517696)
The pharmacological activity of paclitaxel is primarily attributed to its ability to promote microtubule assembly and stabilize them against depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network essential for mitosis and other vital cellular functions, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Paclitaxel Impurity F, also known as N-Methyl Paclitaxel C or N-Debenzoyl-N-hexanoyl-N-methylpaclitaxel, is a structurally related compound and a metabolite of paclitaxel. pharmaffiliates.com While specific cytotoxic studies directly comparing this compound to paclitaxel are not extensively detailed in publicly available literature, the structural modifications inherent to this impurity suggest a potential alteration in its pharmacological profile. The binding of paclitaxel to β-tubulin is a highly specific interaction, and modifications to the paclitaxel molecule can affect this binding affinity and, consequently, its biological activity. nih.govnih.gov
The presence of impurities like this compound in the drug substance can lead to:
Altered Therapeutic Index: The introduction of a related substance with a different pharmacological or toxicological profile could potentially alter the therapeutic index of the drug.
Antagonistic or Synergistic Effects: Although not specifically documented for Impurity F, it is a theoretical possibility that impurities could interact with the primary active pharmaceutical ingredient (API), potentially leading to antagonistic or synergistic effects.
Due to these potential effects, regulatory bodies require that the levels of all impurities be strictly controlled to ensure the consistency, safety, and efficacy of the paclitaxel drug product. lktlabs.com
Influence on Drug Product Stability and Shelf-Life Assessment
The stability of paclitaxel in pharmaceutical formulations is a critical quality attribute. Paclitaxel is susceptible to degradation through various pathways, including hydrolysis of its ester groups and epimerization at the C7 position. nih.govnih.gov The presence of impurities, such as this compound, can potentially influence the degradation kinetics of the paclitaxel drug substance.
Forced degradation studies are conducted under stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and establish the intrinsic stability of the drug molecule. researchgate.net These studies are essential for developing stability-indicating analytical methods that can separate the intact drug from its impurities and degradants. researchgate.net
The presence of this compound can impact stability and shelf-life assessment in several ways:
Co-elution Issues: In chromatographic analysis, if an impurity peak is not fully resolved from the main paclitaxel peak, it can lead to an overestimation of the drug's potency and an inaccurate assessment of its stability.
Formation of New Degradants: The degradation of an impurity itself could lead to the formation of new, uncharacterized products, complicating the impurity profile of the drug over time.
Accurate shelf-life determination relies on robust, stability-indicating analytical methods that can quantify the decrease in the active ingredient and the increase in degradation products over time. The presence and control of impurities like this compound are therefore integral to ensuring the drug product remains stable and effective throughout its shelf life.
A summary of typical stress conditions used in forced degradation studies for paclitaxel is presented in the table below.
| Stress Condition | Reagent/Method | Typical Observation |
| Acidic Hydrolysis | 0.1 M HCl | Formation of degradation products like 7-epipaclitaxel and 10-deacetylpaclitaxel. researchgate.net |
| Basic Hydrolysis | 0.1 M NaOH | Rapid degradation, cleavage of ester side chains. nih.govresearchgate.net |
| Oxidation | 3-30% H₂O₂ | Formation of oxidation products. researchgate.net |
| Thermal Degradation | Heat (e.g., 100°C) | Formation of various degradation products. researchgate.net |
| Photolytic Degradation | UV light exposure | Formation of photodegradation products. researchgate.net |
Quality Control Strategies in Pharmaceutical Manufacturing Processes
Robust quality control strategies are essential throughout the pharmaceutical manufacturing process to ensure that the final paclitaxel drug product is safe, effective, and of high quality. A significant aspect of this control is the monitoring and limitation of impurities, including this compound.
The primary tool for the analysis of paclitaxel and its related substances is High-Performance Liquid Chromatography (HPLC). nih.gov Validated, stability-indicating HPLC methods are developed to separate and quantify paclitaxel from its process-related impurities and degradation products.
Key quality control strategies include:
Raw Material Testing: The quality of the starting materials and intermediates used in the synthesis of paclitaxel is rigorously tested to minimize the introduction of impurities early in the manufacturing process.
In-Process Controls: Monitoring critical process parameters during manufacturing helps to control the formation of impurities. Samples are often taken at various stages of production for analysis.
Final Drug Substance Specification: The final paclitaxel active pharmaceutical ingredient (API) must meet predefined specifications for purity, with strict limits on the levels of known and unknown impurities.
Method Validation: The analytical methods used for impurity profiling must be thoroughly validated according to ICH guidelines to ensure they are accurate, precise, specific, sensitive, and robust. pharmaffiliates.com
Reference Standard Utilization: Certified reference standards of known impurities, such as this compound, are used for peak identification and quantification in chromatographic analyses.
The table below outlines typical parameters for an HPLC method used in the quality control of paclitaxel.
| Parameter | Typical Specification |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile and Water/Buffer mixture nih.gov |
| Detection | UV at approximately 227-230 nm pharmaffiliates.comnih.gov |
| Flow Rate | 0.8 - 2.0 mL/min nih.gov |
| Method Type | Isocratic or Gradient Elution |
By implementing these comprehensive quality control measures, pharmaceutical manufacturers can ensure that the levels of this compound and other related substances are kept below the thresholds defined by regulatory authorities like the USP and EP. lktlabs.com
Role as a Reference Standard in Analytical Chemistry and Quality Assurance
This compound plays a crucial role in analytical chemistry and quality assurance as a certified reference standard. Reference standards are highly purified compounds that are used as a benchmark for quantitative and qualitative analysis.
The applications of this compound as a reference standard include:
Peak Identification: In chromatography, the retention time of a peak in a sample chromatogram is compared to the retention time of the reference standard to confirm the identity of the impurity.
Method Validation: During the validation of an analytical method, the reference standard is used to assess parameters such as specificity, linearity, accuracy, and precision for the quantification of the impurity. pharmaffiliates.com
Quantitative Analysis: A reference standard of known purity and concentration is used to prepare calibration curves, which allow for the accurate quantification of the level of this compound in a test sample of the drug substance or product.
System Suitability Testing: Before running a sequence of samples, a solution containing paclitaxel and its key impurities, including Impurity F, is often injected to ensure that the chromatographic system is performing adequately and can properly separate the components of interest.
The availability of high-purity reference standards for paclitaxel-related compounds is essential for pharmaceutical companies to comply with regulatory requirements for impurity profiling and to guarantee the quality of their products. lktlabs.com These standards are a cornerstone of Good Manufacturing Practices (GMP) and are indispensable for the release testing of batches of paclitaxel for clinical and commercial use.
Regulatory Considerations and Harmonization Efforts in Impurity Control
Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities
The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances. europa.eujpionline.org The primary guidelines applicable to Paclitaxel (B517696) Impurity F are ICH Q3A(R2), which addresses impurities in new drug substances, and ICH Q3B(R2), which pertains to impurities in new drug products. europa.eu
ICH Q3A(R2) outlines the thresholds for reporting, identification, and qualification of impurities. ich.org These thresholds are based on the maximum daily dose of the drug substance. The guideline mandates that any impurity observed at a level greater than the reporting threshold must be reported in the registration application. ich.org If the impurity level exceeds the identification threshold, its structure must be characterized. ich.org Furthermore, impurities present at levels above the qualification threshold require toxicological data to establish their biological safety. ich.org
The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level. ich.org An impurity is considered qualified if its levels have been adequately justified through safety or clinical studies. ich.orgyoutube.com For impurities that are also significant metabolites in animal or human studies, they are generally considered qualified. ich.org
The application of these principles to Paclitaxel Impurity F necessitates a thorough understanding of its formation during the manufacturing process and its potential presence in the final API. Manufacturers are required to summarize the actual and potential impurities, including process-related impurities like Impurity F, and provide data on their levels in batches produced during development and by the proposed commercial process. ich.org
Compliance with Pharmacopoeial Standards (e.g., European Pharmacopoeia)
Pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) play a crucial role in setting official standards for the quality of medicines and their ingredients. The Ph. Eur. monograph for Paclitaxel provides specific limits for known and unknown impurities.
The monograph also details the analytical procedure to be used for the determination of impurities, including the chromatographic conditions and system suitability requirements to ensure the validity of the test results. Adherence to these pharmacopoeial standards is a mandatory requirement for marketing Paclitaxel in the European Union and other regions that recognize the Ph. Eur.
Establishment and Justification of Acceptance Criteria for Impurity Levels
The establishment of acceptance criteria for impurities is a critical step in the development of a drug substance and is based on a combination of pharmacopoeial standards, ICH guidelines, and a thorough scientific justification. ich.orgyoutube.com For a specified impurity like this compound, the acceptance criterion should be justified based on safety considerations. ich.org
The ICH Q3A(R2) guideline provides a framework for this justification. ich.org If the level of an impurity is at or below the qualification threshold, it is generally not considered to pose a significant safety risk, and no further safety data is typically required. ich.orgyoutube.com The qualification threshold is dependent on the maximum daily dose of the drug.
The justification for the acceptance criterion of this compound would typically involve the following considerations:
Manufacturing Process Capability: Data from multiple batches demonstrating that the manufacturing process consistently produces the impurity at or below the proposed acceptance criterion.
Pharmacopoeial Limits: The acceptance criterion should be in line with the limits set by major pharmacopoeias, such as the European Pharmacopoeia's 0.1% limit for Impurity F.
Qualification of the Impurity: If the proposed acceptance criterion is above the ICH qualification threshold, a comprehensive safety assessment is required. This may include toxicological studies on the isolated impurity or a rationale based on its structural similarity to other known compounds with established safety profiles. However, for many process-related impurities controlled at low levels, their presence in preclinical and clinical study batches of the drug substance may serve as the primary qualification. ich.orgyoutube.com
Clinical Relevance: The acceptance criteria for impurities should be informed by data from clinical trials, nonclinical studies, and any available public information. youtube.com
For this compound, the limit of 0.1% set by the European Pharmacopoeia is aligned with the ICH identification threshold for many drug substances, suggesting that at this level, the impurity should be identified and controlled, but may not require extensive toxicological qualification if it has been present at or below this level in batches used in safety and clinical studies.
Validation of Analytical Procedures for Regulatory Compliance
To ensure that the levels of this compound are accurately and reliably monitored, the analytical procedures used for its detection and quantification must be validated in accordance with ICH Q2(R1) guidelines. phmethods.netnih.gov The validation of an analytical procedure provides documented evidence that the method is suitable for its intended purpose. ich.org
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the analysis of Paclitaxel and its impurities. tandfonline.comnih.gov The validation of an HPLC method for this compound would encompass the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and degradation products. This is often demonstrated through forced degradation studies and analysis of placebo samples.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of solutions of the impurity at different concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known amounts of the impurity (spiked samples).
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following tables provide examples of typical validation data for an HPLC method for the determination of this compound.
Linearity of this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 0.1 | 1250 |
| 0.5 | 6300 |
| 1.0 | 12600 |
| 2.0 | 25100 |
| 5.0 | 62800 |
| Correlation Coefficient (r²): 0.9995 |
Accuracy and Precision for this compound (at 0.1% level)
| Replicate | Measured Concentration (µg/mL) | Recovery (%) |
|---|---|---|
| 1 | 0.98 | 98.0 |
| 2 | 1.01 | 101.0 |
| 3 | 0.99 | 99.0 |
| 4 | 1.02 | 102.0 |
| 5 | 0.97 | 97.0 |
| 6 | 1.00 | 100.0 |
| Mean | 0.995 | 99.5 |
| RSD (%) | 1.8 |
System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Resolution | ≥ 2.0 (between Impurity F and nearest peak) | 3.5 |
| RSD of replicate injections (%) | ≤ 5.0 | 1.5 |
Successful validation of the analytical procedure is a prerequisite for its use in routine quality control and for inclusion in regulatory submissions, demonstrating that the control of this compound is based on sound and reliable analytical data.
Advanced Research Perspectives and Future Directions
Mechanistic Studies of Impurity-Drug Substance Interactions at the Molecular Level
The presence of impurities such as Paclitaxel (B517696) Impurity F within the active pharmaceutical ingredient (API) can potentially alter the therapeutic efficacy and safety profile of paclitaxel. smolecule.com Understanding the interactions between this impurity and the paclitaxel drug substance at a molecular level is critical. Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules, stabilizing them and arresting the cell cycle, which ultimately leads to apoptosis. nih.govnih.gov
Molecular dynamics simulations and modeling have been instrumental in elucidating the binding modes of paclitaxel within tubulin protofilaments. nih.govnih.gov These studies reveal a complex interplay between paclitaxel and key residues in the binding pocket. The interaction of paclitaxel with β-tubulin is intricate, and its binding can be influenced by the physical form of the tubulin. nih.gov Paclitaxel Impurity F, being a derivative of paclitaxel, is characterized by its potential to engage in similar chemical reactions, including nucleophilic substitutions and hydrolysis. smolecule.com Structural differences between this compound and paclitaxel could lead to altered binding affinity and kinetics with β-tubulin. For instance, modifications to the side chains could affect the hydrogen bonds and hydrophobic interactions that are crucial for stabilizing the paclitaxel-tubulin complex. nih.gov
Development of Novel Purification Methodologies for Impurity Removal (e.g., Non-Chromatographic Techniques)
The removal of structurally similar impurities like this compound from the final drug product presents a significant challenge for traditional chromatographic methods. Consequently, research into novel, more efficient purification methodologies is an active area of investigation. Non-chromatographic techniques are gaining attention for their potential to overcome the limitations of conventional methods.
| Method | Solvent System | Purity Achieved | Overall Yield |
| Tandem Cavitation Fractional Precipitation | 1. Acetone/Pentane (1:9, v/v)2. Methanol (B129727)/Water (61.5:38.5, v/v)3. Acetone/Water (1:2, v/v) | 98.8% | 91.1% |
This table presents data on the efficacy of a non-chromatographic purification method for paclitaxel.
Further research is warranted to explore and optimize other non-chromatographic techniques, such as crystallization and membrane filtration, for the specific removal of this compound. The development of these methods could lead to more cost-effective and scalable purification processes in pharmaceutical manufacturing.
Strategies for Impurity Minimization in Paclitaxel Production Processes
Minimizing the formation of this compound during production is a key strategy for ensuring the quality and consistency of the final drug product. Impurities can arise from various stages of the manufacturing process, including extraction from natural sources or multi-step chemical synthesis. smolecule.com
Current production strategies for paclitaxel are diverse, ranging from extraction from Taxus species to semi-synthetic approaches and plant cell culture fermentation. researchgate.net Each of these methods presents unique challenges and opportunities for impurity control.
Key strategies for impurity minimization include:
Optimization of Plant Cell Cultures: Suspension cultures of Taxus cells are a promising and sustainable method for paclitaxel production. researchgate.net Optimizing fermentation parameters, nutrient composition, and employing immobilization technology can enhance paclitaxel yield and potentially reduce the formation of unwanted byproducts. researchgate.net
Metabolic Engineering: Advanced techniques in synthetic biology offer precise control over the paclitaxel biosynthetic pathway. researchgate.net By enhancing the expression of key enzymes or reducing the activity of enzymes in competing metabolic pathways, the flux can be directed towards paclitaxel synthesis, thereby minimizing the generation of related impurities. For example, downregulating the competing phenylpropanoid pathway has been shown to significantly increase paclitaxel accumulation. coxwellvet.com
Process Analytical Technology (PAT): Implementing real-time monitoring and control of critical process parameters during synthesis or fermentation can help maintain optimal conditions that favor the formation of paclitaxel over its impurities.
| Production Strategy | Impurity Minimization Approach | Potential Outcome |
| Plant Cell Culture | Optimization of fermentation conditions and media | Increased paclitaxel titer, reduced byproduct formation |
| Synthetic Biology | Engineering of microbial hosts (e.g., E. coli, S. cerevisiae) | Rewriting biosynthetic pathways to enhance precursor supply and enzyme efficiency |
| Metabolic Engineering in Taxus | CRISPR-guided DNA methylation to control competing pathways | Increased accumulation of paclitaxel by redirecting metabolic flux |
This table outlines strategies for minimizing impurities in various paclitaxel production processes.
Investigation of Impurity Role in Paclitaxel Resistance Mechanisms
Clinical resistance to paclitaxel is a major obstacle in cancer therapy. nih.gov The primary mechanisms of resistance are well-documented and include the overexpression of drug efflux pumps, mutations in the drug's target (β-tubulin), and alterations in apoptotic signaling pathways. nih.govresearchgate.netmdpi.com A key player in paclitaxel resistance is the multidrug resistance protein 1 (MDR1), an efflux pump that actively transports the drug out of cancer cells. coxwellvet.comnih.govcornell.edu
The specific role of this compound in these resistance mechanisms has not been extensively studied. However, as a derivative of paclitaxel, it is plausible that it could interact with the same cellular machinery. Future investigations should explore whether this compound can act as a substrate or modulator of the MDR1 pump.
Potential Scenarios for Investigation:
Competitive Substrate: this compound might be a substrate for the MDR1 pump, potentially competing with paclitaxel for efflux. This could lead to complex intracellular pharmacokinetics, either enhancing or diminishing the cytotoxic effects of paclitaxel depending on the relative affinities and transport rates.
MDR1 Inhibition/Induction: Some drug derivatives can inhibit or induce the expression of MDR1. researchgate.netmdpi.com Studies are needed to determine if this compound has any effect on the expression or function of this critical efflux pump. An inhibitory effect could potentially be leveraged to overcome paclitaxel resistance. nih.gov
Interaction with Tubulin Mutants: Paclitaxel resistance can also arise from mutations in β-tubulin that reduce the drug's binding affinity. It would be valuable to investigate whether this compound has a differential binding affinity for these mutant forms of tubulin compared to the wild-type protein.
Applications of Advanced Analytical Techniques for Deeper Impurity Profiling
A thorough understanding of the impurity profile of paclitaxel is essential for quality control and regulatory compliance. Advanced analytical techniques have become indispensable for the detection, identification, and quantification of impurities, even at trace levels.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has proven to be a powerful tool for elucidating the impurity profiles of paclitaxel and its formulations. This technique allows for the characterization of numerous impurities by analyzing their fragmentation patterns. nih.govnih.gov Forced degradation studies using UPLC-MS/MS can help identify potential degradation products that may arise under various stress conditions, such as exposure to acid, base, peroxide, heat, and light. nih.govnih.gov
Other advanced techniques employed for impurity profiling include:
High-Performance Liquid Chromatography (HPLC): Widely used for its high sensitivity and separation capabilities, often coupled with UV or MS detectors. nus.edu.sg
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unambiguous identification of impurities.
Two-Dimensional Liquid Chromatography (2D-LC): Offers enhanced separation power for complex samples, such as paclitaxel formulations containing albumin, by enabling online sample clean-up and analysis. nus.edu.sg
| Analytical Technique | Primary Application in Impurity Profiling | Key Advantages |
| UPLC-MS/MS | Identification and characterization of known and unknown impurities | High sensitivity, structural elucidation through fragmentation patterns |
| HPLC-UV/MS | Quantification and routine quality control of related substances | Robustness, high sensitivity, good separation capability |
| 2D-HPLC | Analysis of complex formulations (e.g., albumin-bound paclitaxel) | Online sample pretreatment, increased peak capacity, reduced matrix effects |
| NMR Spectroscopy | Unambiguous structural confirmation of isolated impurities | Provides detailed structural information |
This table summarizes the applications of advanced analytical techniques for the impurity profiling of paclitaxel.
The continued application and development of these sophisticated analytical methods are crucial for ensuring the purity, safety, and efficacy of paclitaxel drug products.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Paclitaxel Impurity F in drug formulations?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (UPLC-MS/MS) is the gold standard. Use gradient elution with a C18 column and mobile phases of water/acetonitrile (acidified with 0.1% formic acid) for optimal separation. Structural confirmation requires fragmentation patterns via MS/MS, as demonstrated in studies identifying Paclitaxel Impurity 9 (C3-C11 bridge isomer) .
- Validation : Ensure method specificity, linearity (1–120% of target concentration), and precision (RSD <2%). Cross-validate with pharmacopeial standards (e.g., USP) .
Q. How do synthesis pathways contribute to the formation of this compound?
- Mechanistic Insight : Impurity F arises primarily from ester hydrolysis or epimerization during synthesis. Forced degradation studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C for 24 hours) can replicate these pathways. Monitor intermediates using real-time stability-indicating assays .
- Mitigation : Optimize reaction pH (<6.5) and temperature (<25°C) to minimize epimerization. Include in-process controls (IPC) to track impurity levels during manufacturing .
Q. What stability studies are critical for evaluating this compound in formulations?
- Protocol Design : Conduct accelerated stability testing (40°C/75% RH for 6 months) and photostability studies (ICH Q1B). Use UPLC-MS/MS to quantify degradation products and correlate impurity profiles with potency loss.
- Data Interpretation : Establish a correlation between impurity levels and bioactivity (e.g., cytotoxic efficacy in cell lines like SGC-7901) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s biological impact across studies?
- Case Analysis : For example, discrepancies in cytotoxicity assays may arise from impurity concentration thresholds (e.g., IC50 variations due to batch-to-batch impurity variability). Use factorial design variance analysis to isolate confounding factors (e.g., solvent residues, excipient interactions) .
- Recommendation : Validate findings with orthogonal methods (e.g., NMR for structural confirmation, in vivo xenograft models for functional validation) .
Q. What advanced strategies address challenges in detecting trace-level this compound?
- Analytical Challenges : Low concentrations (<0.1%) and co-elution with matrix components. Solutions include:
- High-Resolution MS : Employ Q-TOF or Orbitrap systems for accurate mass measurement (<5 ppm error).
- 2D-LC : Use heart-cutting techniques to isolate impurities from complex matrices .
Q. How can impurity profiling inform the design of Paclitaxel combination therapies?
- Hypothesis Testing : Evaluate Impurity F’s antagonistic/synergistic effects with other chemotherapeutics (e.g., rapamycin) using factorial ANOVA. For example, combined rapamycin-paclitaxel treatments showed a 53.64% inhibition rate in SGC-7901 cells, compared to 25–27% for monotherapies .
- Mechanistic Studies : Use RNA-seq or proteomics to identify pathways modulated by impurity interactions (e.g., apoptosis regulation via Bcl-2 family proteins) .
Methodological Frameworks for Research Design
- Experimental Reproducibility : Document all analytical parameters (column lot, mobile phase pH) to enable replication. Follow ICH Q2(R1) guidelines for method validation .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw chromatograms, spectral data, and statistical code in supplementary materials .
- Ethical Compliance : Disclose funding sources, conflicts of interest, and data availability statements per journal guidelines (e.g., Pharmaceutical Research) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
